Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[1,2-a]pyrazine core, along with the benzoate and dimethoxyphenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is typically carried out under reflux conditions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the imidazo[1,2-a]pyrazine core or the benzoate ester group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with various molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar compounds to Methyl 2-{[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate include other imidazo[1,2-a]pyrazine derivatives, such as:
Zolpidem: Used as a hypnotic agent for the treatment of insomnia.
Alpidem: Studied for its anxiolytic properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the benzoate ester group
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O4/c1-28-17-9-8-14(12-18(17)29-2)20-21(26-11-10-23-13-19(26)25-20)24-16-7-5-4-6-15(16)22(27)30-3/h4-13,24H,1-3H3 |
InChI Key |
LRMMKYDWJFRHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.